tert-Butylphenylphosphine
Overview
Description
Tert-butylphenylphosphine , also known as tri-tert-butylphosphine (P(t-Bu)₃), is a phosphine ligand widely used in organometallic chemistry and catalysis. It features three tert-butyl groups attached to a central phosphorus atom. These bulky substituents enhance steric hindrance, making it an excellent ligand for various transition metal-catalyzed reactions.
Synthesis Analysis
The synthesis of tert-butylphenylphosphine involves the reaction of tert-butyl lithium with chlorodiphenylphosphine (Ph₂PCl). The resulting tert-butylphenylphosphine is typically isolated as a colorless oil or crystalline solid.
Molecular Structure Analysis
The molecular formula of tert-butylphenylphosphine is C₁₂H₂₇P , and its molecular weight is approximately 202.32 g/mol . The compound adopts a linear structure, with the three tert-butyl groups surrounding the central phosphorus atom.
Chemical Reactions Analysis
Tert-butylphenylphosphine serves as a versatile ligand in various chemical reactions:
- Cross Couplings : It participates in Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings.
- Addition Reactions : It can be employed in addition reactions.
- Buchwald-Hartwig Cross Coupling Reaction : tert-Butylphenylphosphine facilitates this important coupling reaction.
- Heck Reaction : It plays a role in Heck reactions.
- Suzuki-Miyaura Coupling : tert-Butylphenylphosphine is compatible with this powerful coupling method.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 102-103°C at 13 mmHg.
- Melting Point : Around 30-35°C .
- Density : 0.834 g/mL at 20°C.
Safety And Hazards
- tert-Butylphenylphosphine is flammable and should be handled in a well-ventilated area.
- It may react violently with strong oxidizing agents.
- Always follow proper safety precautions when working with phosphines.
Future Directions
Research on tert-butylphenylphosphine continues to explore its applications in catalysis, ligand design, and synthetic methodologies. Further investigations into its reactivity and compatibility with different metal complexes are essential for advancing its utility.
properties
IUPAC Name |
tert-butyl(phenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15P/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSMIQURWRIOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)PC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404345 | |
Record name | tert-Butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylphenylphosphine | |
CAS RN |
6002-31-9 | |
Record name | tert-Butylphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butylphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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